molecular formula C17H22ClN3O5S B11824500 (2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

Cat. No.: B11824500
M. Wt: 415.9 g/mol
InChI Key: WWMUUIJQBMUGSU-PKLMIRHRSA-N
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Description

(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a pyridinyl group, and a hydroxyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds The process begins with the preparation of the sulfonyl and pyridinyl intermediates, followed by their coupling under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted sulfonyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and proteins, making it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and pyridinyl derivatives, such as:

  • Sulfonylureas
  • Pyridinylamines
  • Hydroxylated sulfonamides

Uniqueness

What sets (2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22ClN3O5S

Molecular Weight

415.9 g/mol

IUPAC Name

(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C17H21N3O5S.ClH/c1-12(2)16(17(22)19-23)20(11-13-4-3-9-18-10-13)26(24,25)15-7-5-14(21)6-8-15;/h3-10,12,16,21,23H,11H2,1-2H3,(H,19,22);1H/t16-;/m1./s1

InChI Key

WWMUUIJQBMUGSU-PKLMIRHRSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O.Cl

Canonical SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O.Cl

Origin of Product

United States

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